molecular formula C14H22N2O B13100946 N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine

N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine

Cat. No.: B13100946
M. Wt: 234.34 g/mol
InChI Key: VFIOJNQPJGNBFH-UHFFFAOYSA-N
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Description

N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine: is a chemical compound with the molecular formula C14H22N2O It is characterized by the presence of a cyclopentanamine group attached to a pyridine ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine typically involves the reaction of 5-isopropoxypyridine-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations would also be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentanamine moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines with altered substituents.

Scientific Research Applications

Chemistry: In chemistry, N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions .

Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine: In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-((5-Methoxypyridin-2-yl)methyl)cyclopentanamine
  • N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine
  • N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine

Uniqueness: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(5-propan-2-yloxypyridin-2-yl)methyl]cyclopentanamine

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-7-13(16-10-14)9-15-12-5-3-4-6-12/h7-8,10-12,15H,3-6,9H2,1-2H3

InChI Key

VFIOJNQPJGNBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)CNC2CCCC2

Origin of Product

United States

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